molecular formula C21H25N3O3 B4123310 2-[[3-(2-methylpropanoylamino)benzoyl]amino]-N-propan-2-ylbenzamide

2-[[3-(2-methylpropanoylamino)benzoyl]amino]-N-propan-2-ylbenzamide

Cat. No.: B4123310
M. Wt: 367.4 g/mol
InChI Key: ALRPZZUILPDKAC-UHFFFAOYSA-N
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Description

2-[[3-(2-methylpropanoylamino)benzoyl]amino]-N-propan-2-ylbenzamide is a complex organic compound with a unique structure that includes both amide and benzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(2-methylpropanoylamino)benzoyl]amino]-N-propan-2-ylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(isobutyrylamino)benzoic acid with N-isopropylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(2-methylpropanoylamino)benzoyl]amino]-N-propan-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide or benzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-[[3-(2-methylpropanoylamino)benzoyl]amino]-N-propan-2-ylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[[3-(2-methylpropanoylamino)benzoyl]amino]-N-propan-2-ylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-isopropylbenzamide
  • 3-(isobutyrylamino)benzoic acid
  • N-isopropylbenzamide

Uniqueness

2-[[3-(2-methylpropanoylamino)benzoyl]amino]-N-propan-2-ylbenzamide is unique due to its combination of amide and benzoyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[[3-(2-methylpropanoylamino)benzoyl]amino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-13(2)19(25)23-16-9-7-8-15(12-16)20(26)24-18-11-6-5-10-17(18)21(27)22-14(3)4/h5-14H,1-4H3,(H,22,27)(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRPZZUILPDKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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